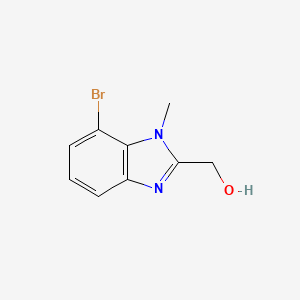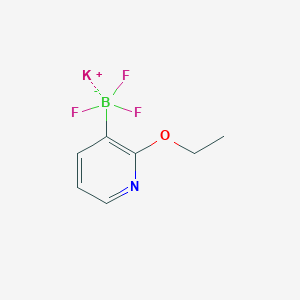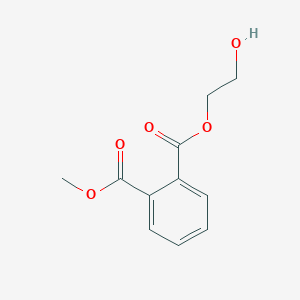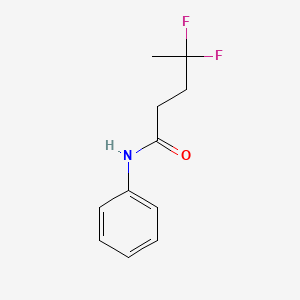![molecular formula C8H13IO B13461174 3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol](/img/structure/B13461174.png)
3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol is a chemical compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[1.1.1]pentane family, which is known for its rigidity and stability. The presence of an iodine atom and a hydroxyl group in its structure makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol typically involves the iodination of bicyclo[1.1.1]pentane derivatives followed by the introduction of a propanol group. One common method includes the reaction of bicyclo[1.1.1]pentane with iodine in the presence of a suitable catalyst to form the iodinated intermediate. This intermediate is then reacted with a propanol derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the product.
Chemical Reactions Analysis
Types of Reactions
3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation can produce aldehydes or ketones .
Scientific Research Applications
3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol exerts its effects is largely dependent on its chemical structure. The iodine atom and hydroxyl group play crucial roles in its reactivity. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, van der Waals forces, and covalent interactions. These interactions can modulate biochemical pathways and influence biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxetane
- 1-Boc-3-(3-iodobicyclo[1.1.1]pentan-1-yl)azetidine
- tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate
- ethyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetate
Uniqueness
3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol is unique due to its specific combination of an iodine atom and a hydroxyl group attached to a bicyclo[1.1.1]pentane core. This structure imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
Molecular Formula |
C8H13IO |
|---|---|
Molecular Weight |
252.09 g/mol |
IUPAC Name |
3-(3-iodo-1-bicyclo[1.1.1]pentanyl)propan-1-ol |
InChI |
InChI=1S/C8H13IO/c9-8-4-7(5-8,6-8)2-1-3-10/h10H,1-6H2 |
InChI Key |
TWVQEAXFQVSDQB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)I)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



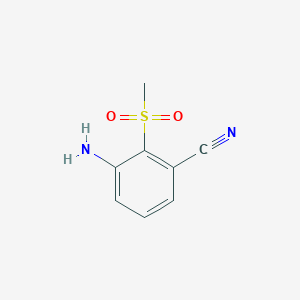
amine hydrochloride](/img/structure/B13461101.png)
![tert-butyl (1R,6S,7S)-7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride](/img/structure/B13461106.png)
![rac-1-[(1R,2R)-2-(thiophen-3-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B13461108.png)
![7-Bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B13461117.png)
![1-[(3-Bromophenyl)sulfanyl]-4-methanesulfonylbenzene](/img/structure/B13461121.png)
![Ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate](/img/structure/B13461126.png)

